ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Description

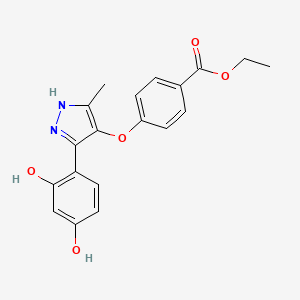

Ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a pyrazole-based compound featuring a 2,4-dihydroxyphenyl substituent at the 3-position of the pyrazole ring and a methyl group at the 5-position. The pyrazole’s 4-position is linked via an ether bond to a para-substituted ethyl benzoate ester.

Pyrazole derivatives are widely studied for their pharmacological applications, including antibacterial, antifungal, and enzyme-modulating activities . The ethyl benzoate moiety may enhance lipophilicity, affecting membrane permeability and metabolic stability compared to methyl esters or free carboxylic acids .

Properties

IUPAC Name |

ethyl 4-[[3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-3-25-19(24)12-4-7-14(8-5-12)26-18-11(2)20-21-17(18)15-9-6-13(22)10-16(15)23/h4-10,22-23H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRHPCRSTBIAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the pyrazole derivative with ethyl 4-hydroxybenzoate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole-Attached Aromatic Ring

Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-Pyrazol-5-yl]Carbonyl}Hydrazono)Methyl]Benzoate ()

- Structural Differences : The pyrazole is substituted with a 4-methylphenyl group instead of 2,4-dihydroxyphenyl. A hydrazone linker replaces the direct ether bond to the benzoate.

- Implications: Reduced hydrogen-bonding capacity due to the absence of hydroxyl groups. Higher lipophilicity from the methylphenyl group may improve membrane penetration but reduce aqueous solubility .

Methyl 4-{[3-(2-Hydroxy-4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-4-yl]Oxy}Benzoate ()

- Structural Differences : The phenyl substituent has a 2-hydroxy-4-methoxy configuration instead of 2,4-dihydroxy. The ester is methyl rather than ethyl.

- Implications: Methoxy groups are electron-donating, altering electronic effects compared to hydroxyl groups. Reduced hydrogen-bonding capacity (one hydroxyl vs. Methyl ester decreases lipophilicity compared to ethyl, possibly shortening metabolic half-life .

Variations in Ester Groups and Linker Chemistry

Ethyl 4-({3-[4-(2-Hydrazinyl-2-Oxoethoxy)-2-Hydroxyphenyl]-5-Methyl-1H-Pyrazol-4-yl}Oxy)Benzoate ()

- Structural Differences : An additional hydrazinyl-oxoethoxy group is present on the phenyl ring.

- Implications :

4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-yl 4-Chlorobenzoate ()

- Structural Differences : Chlorine substituents replace hydroxyl groups, and a benzoyl ester is present.

- Implications :

Enzyme Activation Potential

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₂₂H₂₀N₂O₆ | 408.41 | 2,4-Dihydroxyphenyl, ethyl benzoate | Not reported | High hydrogen-bonding capacity |

| Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-Pyrazol-5-yl]Carbonyl}Hydrazono)Methyl]Benzoate | C₂₀H₁₈N₄O₃ | 362.38 | 4-Methylphenyl, hydrazone | Not reported | Rigid conformation, lipophilic |

| Methyl 4-{[3-(2-Hydroxy-4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-4-yl]Oxy}Benzoate | C₁₉H₁₈N₂O₅ | 354.36 | 2-Hydroxy-4-methoxyphenyl, methyl ester | Not reported | Moderate solubility, electron-donating |

| Ethyl 4-({3-[4-(2-Hydrazinyl-2-Oxoethoxy)-2-Hydroxyphenyl]-5-Methyl-1H-Pyrazol-4-yl}Oxy)Benzoate | C₂₁H₂₂N₄O₆ | 426.43 | Hydrazinyl-oxoethoxy | Not reported | High solubility, redox-sensitive |

Biological Activity

Ethyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

This compound features a pyrazole ring connected to a benzoate moiety through an ether linkage. The presence of hydroxyl groups on the phenyl ring enhances its reactivity and potential biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines. For instance, derivatives targeting BRAF(V600E), a common mutation in melanoma, have shown promising results in preclinical models .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been observed that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .

Antibacterial Activity

Antibacterial studies have demonstrated that certain pyrazole derivatives exhibit significant activity against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membrane integrity, leading to cell lysis . this compound may share similar mechanisms due to its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its molecular structure:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl groups | Enhance solubility and biological interaction |

| Pyrazole ring | Critical for antitumor and anti-inflammatory activity |

| Benzoate moiety | Contributes to overall stability and efficacy |

The presence of hydroxyl groups is particularly significant as they can form hydrogen bonds with biological targets, increasing the compound's affinity and specificity .

Case Studies

- Antitumor Efficacy : A study investigating a series of pyrazole derivatives found that those with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings support the hypothesis that modifications in the pyrazole structure can lead to enhanced anticancer properties .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that compounds similar to this compound significantly reduced LPS-induced NO production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.